4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with guanidine hydrochloride under basic conditions to form the pyrimidine ring.
Substitution: The final step involves the substitution of the amino group at the 2-position of the pyrimidine ring with 4-ethoxyphenylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: Lacks the ethoxy group, leading to different chemical properties and biological activities.
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a methoxy group instead of an ethoxy group, resulting in variations in reactivity and applications.
Uniqueness
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both methyl and ethoxy groups, which confer distinct chemical properties and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-24-17-9-7-15(8-10-17)18-12-19(23-20(21)22-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPUBHAVDRQEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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